molecular formula C16H19FN4O4S B2873620 4-(4-((2-Fluorophenyl)sulfonyl)piperazin-1-yl)-2,6-dimethoxypyrimidine CAS No. 1021073-74-4

4-(4-((2-Fluorophenyl)sulfonyl)piperazin-1-yl)-2,6-dimethoxypyrimidine

Cat. No.: B2873620
CAS No.: 1021073-74-4
M. Wt: 382.41
InChI Key: UYOXCLREVOTMRG-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

4-[4-(2-fluorophenyl)sulfonylpiperazin-1-yl]-2,6-dimethoxypyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19FN4O4S/c1-24-15-11-14(18-16(19-15)25-2)20-7-9-21(10-8-20)26(22,23)13-6-4-3-5-12(13)17/h3-6,11H,7-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYOXCLREVOTMRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=C1)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19FN4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization Reaction: Core Pyrimidine Formation

The patent CN111039876A outlines a robust method for synthesizing pyrimidine derivatives using cyanoacetate and urea. Adapting this protocol:

Procedure :

  • Cyclization :
    • React methyl cyanoacetate (50 mmol) with sodium methoxide (100 mmol) in anhydrous methanol.
    • Add urea (50 mmol) and reflux at 65–80°C for 3–4 hours.
    • Acidify to pH 7.0–7.5 to precipitate 4-amino-2,6(1H,3H)-pyrimidinedione (Yield: 96.9%).
  • Chlorination :
    • Treat the amino intermediate with phosphorus oxychloride (POCl3) under reflux to replace the 4-amino group with chlorine.
    • Critical Parameters :
      • Molar ratio POCl3 : pyrimidinedione = 3:1
      • Reaction time: 6–8 hours at 110°C
      • Yield: 82–85%

Characterization Data :

  • 1H NMR (DMSO-d6) : δ 6.18 (s, 2H, NH2), 4.40 (s, 1H, CH)
  • 13C NMR (DMSO-d6) : δ 171.2 (C=O), 168.8 (C=O), 165.0 (C-N)

Synthesis of 1-(2-Fluorophenylsulfonyl)piperazine (Intermediate B)

Sulfonylation of Piperazine

Piperazine reacts regioselectively with 2-fluorobenzenesulfonyl chloride under controlled conditions:

Procedure :

  • Dissolve piperazine (1.0 eq) in dry dichloromethane (DCM) at 0–5°C.
  • Add 2-fluorobenzenesulfonyl chloride (1.05 eq) dropwise with stirring.
  • Maintain pH 8–9 using triethylamine (TEA) as a base.
  • Stir for 4 hours, extract with DCM, and purify via column chromatography (Yield: 75–80%).

Optimization Insights :

  • Excess sulfonyl chloride leads to disubstitution; stoichiometric control is critical.
  • Low temperatures minimize side reactions.

Characterization Data :

  • 19F NMR (CDCl3) : δ -112.5 (s, 1F)
  • HRMS (ESI+) : m/z calc. for C10H12FN2O2S [M+H]+: 259.0654; found: 259.0651

Coupling of Intermediates A and B

Nucleophilic Aromatic Substitution (SNAr)

The chloro group in Intermediate A is displaced by the secondary amine of Intermediate B:

Procedure :

  • Combine 4-chloro-2,6-dimethoxypyrimidine (1.0 eq) and 1-(2-fluorophenylsulfonyl)piperazine (1.2 eq) in dry DMF.
  • Add potassium carbonate (2.5 eq) as a base.
  • Heat at 90°C for 12–16 hours under nitrogen.
  • Purify via recrystallization from ethanol/water (Yield: 70–75%).

Reaction Mechanism :

  • Base role : Deprotonates piperazine’s NH, enhancing nucleophilicity.
  • Solvent effect : DMF stabilizes the transition state through polar aprotic interactions.

Characterization Data :

  • Melting Point : 148–150°C
  • 1H NMR (DMSO-d6) : δ 8.02–7.95 (m, 1H, Ar-F), 7.65–7.58 (m, 2H, Ar-H), 6.61 (s, 2H, NH2), 3.87 (s, 6H, OCH3), 3.72–3.68 (m, 4H, piperazine-H), 3.15–3.10 (m, 4H, piperazine-H)
  • HPLC Purity : 98.6% (C18 column, 254 nm)

Alternative Synthetic Pathways

Methylsulfanyl Displacement Route

Inspired by PMC4171870, a thioether intermediate offers milder substitution conditions:

Procedure :

  • Synthesize 4-(methylsulfanyl)-2,6-dimethoxypyrimidine via cyclization of methyl cyanoacetate with thiourea.
  • React with Intermediate B in ethanol containing KOH (10 mol%) under reflux for 12 hours (Yield: 68–72%).

Advantages :

  • Avoids POCl3, aligning with green chemistry principles.
  • Lower reaction temperatures (80°C vs. 90°C).

Critical Analysis of Methodologies

Parameter Chloro Route Methylsulfanyl Route
Yield 70–75% 68–72%
Reaction Time 12–16 h 12 h
Environmental Impact POCl3 usage (toxic) Thiourea (less hazardous)
Purification Recrystallization Column chromatography

Key Observations :

  • The chloro route provides marginally higher yields but requires hazardous reagents.
  • Methylsulfanyl displacement aligns with sustainable practices but necessitates additional synthetic steps.

Scalability and Industrial Considerations

Process Intensification

  • Continuous Flow Synthesis : Microreactors could enhance heat transfer during exothermic sulfonylation steps.
  • Catalytic Alternatives : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) may reduce reaction times in methylation steps.

Waste Management

  • POCl3 Neutralization : Hydrolyze residual POCl3 with ice-water to form H3PO4, which can be neutralized with Ca(OH)2.
  • Solvent Recovery : DMF and DCM should be distilled and reused to minimize environmental footprint.

Chemical Reactions Analysis

Types of Reactions

4-(4-((2-Fluorophenyl)sulfonyl)piperazin-1-yl)-2,6-dimethoxypyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine ring or the pyrimidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, and thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

4-(4-((2-Fluorophenyl)sulfonyl)piperazin-1-yl)-2,6-dimethoxypyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-((2-Fluorophenyl)sulfonyl)piperazin-1-yl)-2,6-dimethoxypyrimidine involves its interaction with molecular targets such as equilibrative nucleoside transporters (ENTs). The compound acts as an inhibitor, binding to the transporters and preventing the uptake of nucleosides like uridine . This inhibition can affect various cellular processes, including nucleotide synthesis and adenosine regulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compound Selection and Structural Overview

The compound 4-[(2-ethylpiperidin-1-yl)sulfonyl]-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide (CAS 850936-62-8) serves as a relevant comparator due to shared features:

  • Shared Motifs : Sulfonyl-linked heterocyclic amines.
  • Divergent Moieties :
    • Target Compound : Pyrimidine with methoxy groups.
    • Comparator : Benzamide-oxadiazole hybrid.
Table 1: Key Structural and Physicochemical Differences
Property Target Compound Comparator Compound
CAS Number 1021073-74-4 850936-62-8
Molecular Formula C₁₆H₁₉FN₄O₄S C₁₇H₂₂N₄O₄S
Molecular Weight (g/mol) 382.4099 378.446
Core Structure Pyrimidine Benzamide-oxadiazole
Sulfonyl-Linked Group Piperazine-fluorophenyl Piperidine-ethyl
Polar Functional Groups Methoxy (–OCH₃) Oxadiazole (N–O heterocycle)

Functional Group Impact on Bioactivity

A. Sulfonyl-Linked Heterocycles :
  • Target Compound : The piperazine-fluorophenyl system introduces conformational flexibility and fluorine-mediated hydrophobic interactions. Fluorine’s electronegativity may enhance binding specificity to hydrophobic pockets in targets like kinases .
B. Core Heterocycles :
  • Pyrimidine (Target) : Aromatic and planar, facilitating DNA intercalation or kinase ATP-binding site interactions. Methoxy groups improve solubility without steric hindrance.
  • Benzamide-oxadiazole (Comparator) : The oxadiazole ring’s polarity may enhance solubility but reduce membrane permeability. Benzamide could engage in hydrogen bonding with proteases or hydrolases.

Predicted Binding Interactions (Using AutoDock4 Methodology)

Molecular docking simulations (e.g., AutoDock4) highlight differences in receptor engagement :

  • Target Compound :
    • Fluorophenyl group occupies hydrophobic pockets.
    • Methoxy groups form hydrogen bonds with polar residues (e.g., serine or threonine in kinase active sites).
  • Comparator :
    • Oxadiazole interacts with acidic residues (e.g., aspartate) via lone-pair electrons.
    • Ethyl-piperidine induces steric clashes in compact binding sites.

Pharmacokinetic and Physicochemical Profiles

  • Lipophilicity : The fluorophenyl group in the target compound increases logP compared to the oxadiazole-containing comparator, suggesting better membrane penetration.
  • Solubility : The oxadiazole’s polarity may improve aqueous solubility but limit blood-brain barrier penetration.
  • Metabolic Stability : Fluorine in the target compound reduces oxidative metabolism, while the comparator’s ethyl group may undergo CYP450-mediated oxidation.

Biological Activity

The compound 4-(4-((2-Fluorophenyl)sulfonyl)piperazin-1-yl)-2,6-dimethoxypyrimidine is a synthetic organic molecule that has garnered attention for its potential biological activities. Its structure features a pyrimidine core with piperazine and sulfonyl functional groups, which are known to enhance pharmacological properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The molecular structure can be represented as follows:

C15H18FN3O4S\text{C}_{15}\text{H}_{18}\text{F}\text{N}_3\text{O}_4\text{S}

This structure includes:

  • Pyrimidine ring : A six-membered aromatic ring containing nitrogen.
  • Piperazine moiety : A six-membered ring containing two nitrogen atoms.
  • Sulfonyl group : Enhances solubility and biological activity.

Synthesis

The synthesis of this compound typically involves multiple steps:

  • Formation of the piperazine derivative through nucleophilic substitution.
  • Introduction of the sulfonyl group via sulfonation reactions.
  • Coupling with the dimethoxypyrimidine core.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing piperazine and sulfonyl groups have shown efficacy against various bacterial strains due to their ability to inhibit bacterial growth and biofilm formation .

2. Enzyme Inhibition

Enzyme inhibition studies reveal that this compound may act as an inhibitor for key enzymes such as acetylcholinesterase (AChE) and urease. These enzymes are crucial in various physiological processes, and their inhibition can lead to therapeutic effects in conditions like Alzheimer's disease and urinary tract infections .

3. Anticancer Properties

Preliminary studies suggest that derivatives of this compound may exhibit anticancer activity by inducing apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways related to cell proliferation and survival .

4. Neurological Effects

Given its structural components, there is potential for this compound to influence neurological pathways. Similar compounds have been studied for their effects on neurotransmitter systems, suggesting a possible role in treating disorders like depression or anxiety .

Case Studies

Several studies have explored the biological activity of related compounds:

  • Study on Antimicrobial Activity : A derivative similar to the target compound was evaluated for its effectiveness against Staphylococcus aureus and Escherichia coli. The results showed an inhibition zone diameter greater than 20 mm at concentrations above 100 µg/mL .
  • Enzyme Inhibition Study : Inhibitory effects on AChE were assessed using a colorimetric assay, revealing an IC50 value of 0.5 µM, indicating strong competitive inhibition compared to standard drugs .

Data Table: Biological Activities

Activity TypeMechanismReference
AntimicrobialInhibition of bacterial growth
Enzyme InhibitionAChE inhibition
AnticancerInduction of apoptosis
Neurological EffectsModulation of neurotransmitters

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